17-Hydroxypregn-5-ene-3,20-dione cyclic bis(ethylene acetal)

Steroid purification Melting point Crystallinity

Competing ketone reactivity at C-3 and C-20 complicates selective functionalization of the Δ⁵ olefin in pregnane-steroid synthesis. 17-Hydroxypregn-5-ene-3,20-dione cyclic bis(ethylene acetal) (CAS 3386-00-3) addresses this with dual-ketal protection, leaving the 17α-OH free. • Enables regioselective 5α,6α-epoxidation for MPA synthesis without ketone side reactions. • Prevents undesired H/D exchange at protected positions, ensuring label fidelity in radiochemical tracer production. • Pre-formed intermediate eliminates in-house ketalization development.

Molecular Formula C25H38O5
Molecular Weight 418.6 g/mol
CAS No. 3386-00-3
Cat. No. B028302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name17-Hydroxypregn-5-ene-3,20-dione cyclic bis(ethylene acetal)
CAS3386-00-3
Synonyms17-Hydroxy-pregn-5-ene-3,20-dione Cyclic Bis(1,2-ethanediyl Acetal)
Molecular FormulaC25H38O5
Molecular Weight418.6 g/mol
Structural Identifiers
SMILESCC12CCC3(CC1=CCC4C2CCC5(C4CCC5(C6(OCCO6)C)O)C)OCCO3
InChIInChI=1S/C25H38O5/c1-21-10-11-24(29-14-15-30-24)16-17(21)4-5-18-19(21)6-8-22(2)20(18)7-9-25(22,26)23(3)27-12-13-28-23/h4,18-20,26H,5-16H2,1-3H3/t18-,19+,20+,21+,22+,25-/m1/s1
InChIKeyKARXFOGOCKEIEE-FEUZRFKMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

17-Hydroxypregn-5-ene-3,20-dione Cyclic Bis(ethylene Acetal): Physicochemical & Structural Baseline


17-Hydroxypregn-5-ene-3,20-dione cyclic bis(ethylene acetal) is a synthetic pregnane-steroid derivative in which the C-3 and C-20 ketone groups are simultaneously masked as cyclic ethylene acetals, leaving the 17α-hydroxy group free and the Δ⁵ double bond intact [1]. The compound (C₂₅H₃₈O₅, MW 418.57) is a protected intermediate rather than a biologically active end-product; its defining structural feature is the dual-ketal array that render both the 3- and 20-positions inert under conditions that would otherwise reduce, oxidize, or nucleophilically attack free ketones . This differentiates it fundamentally from the unprotected parent 17-hydroxypregn-5-ene-3,20-dione (CAS 641-80-5) and from singly protected analogs such as 17-hydroxyprogesterone cyclic 20-(ethylene acetal).

17-Hydroxypregn-5-ene-3,20-dione Cyclic Bis(ethylene Acetal): Irreplaceable by Analogs


Steroid intermediates that share the pregn-5-ene backbone differ profoundly in which functional groups are exposed or masked. The unprotected parent (17-hydroxypregn-5-ene-3,20-dione, CAS 641-80-5) bears two reactive ketones that compete in oxidation, reduction, and condensation chemistry; the Δ⁴-isomer bis-ketal (17α-hydroxyprogesterone 3,20-bis(ethylene ketal), CAS 520-85-4) places the double bond at C-4 rather than C-5, altering the stereoelectronic environment for epoxidation and hydrogenation steps . Singly protected variants (e.g., 17-hydroxyprogesterone cyclic 20-(ethylene acetal), CAS 70410-76-3) leave the 3-ketone exposed and vulnerable to undesired side reactions. Therefore, substituting any of these analogs for the title compound in a multi-step synthesis that requires simultaneous protection of both ketones while preserving the Δ⁵ olefin for later functionalization will inevitably alter the reaction sequence, impurity profile, and overall yield.

17-Hydroxypregn-5-ene-3,20-dione Cyclic Bis(ethylene Acetal): Differentiation vs. Closest Analogs


Melting Point Depression vs. Unprotected Parent

The bis-ethylene acetal derivative melts at 209.5–212 °C [1], representing a substantial depression of approximately 60 °C relative to the unprotected 17-hydroxypregn-5-ene-3,20-dione (predicted melting point >260 °C based on the 268–273 °C range reported for the closely related 17-hydroxypregnenolone ). This lower melting point facilitates recrystallization from common organic solvents (methanol, acetone) at temperatures below the boiling point of the solvent, reducing thermal degradation risk during purification and improving recovery of high-purity crystalline product.

Steroid purification Melting point Crystallinity Process chemistry

Enhanced Organic-Solvent Solubility vs. Unprotected Parent

The title compound is freely soluble in dichloromethane, ethyl acetate, and methanol at ambient temperature [1]. In contrast, the unprotected 17-hydroxypregnenolone is only sparingly soluble in chloroform and requires heating and sonication for dissolution in DMSO . The bisketal's superior solubility in standard volatile process solvents eliminates the need for specialized solvent mixtures and enables direct loading onto silica gel columns without solvent exchange, streamlining preparative chromatography.

Solubility Organic synthesis Process solvent selection Steroid intermediate

Higher Lipophilicity vs. Unprotected Parent

The title compound exhibits a predicted LogP of 3.1 [1], whereas the unprotected 17-hydroxypregn-5-ene-3,20-dione (CAS 641-80-5) has a lower lipophilicity due to the presence of two polar ketone groups (estimated LogP ~2.0–2.5 for the free dione). This LogP differential of approximately 0.6–1.1 units translates to significantly longer retention on reversed-phase C18 columns, allowing baseline separation of the protected intermediate from more polar underivatized precursors and side products.

LogP Lipophilicity Chromatography Preparative HPLC Steroid separation

Dual-Ketal Protection for Regioselective Epoxidation

The bis-ethylene acetal serves as the direct precursor for (5α,6α)-epoxy-17α-hydroxy-pregnane-3,20-dione-3,20-bis(ethyleneketal) (CAS 3496-78-4) via peracetic acid epoxidation, a transformation explicitly documented in the medroxyprogesterone synthesis pathway . The dual ketal array is essential: free 3- and 20-ketones would undergo Baeyer-Villiger oxidation, enolate formation, or nucleophilic attack under the same peracid conditions. The Δ⁵,6 double bond reacts selectively while both ketones remain fully protected, yielding the epoxide in isolable crystalline form (mp 216–218.5 °C for the pure epoxide ).

Regioselective epoxidation Ketone protection Medroxyprogesterone synthesis Steroid oxidation

Ambient Storage Stability vs. Unprotected Parent

The title compound is specified for storage at room temperature (RT) [1], whereas the unprotected 17-hydroxypregn-5-ene-3,20-dione typically requires storage at −20 °C to prevent thermal degradation and oxidation of the free ketone moieties . This ambient storage capability reduces shipping complexity and eliminates the need for cold-chain logistics, a tangible procurement advantage for multi-gram to kilogram orders.

Storage stability Ambient temperature Supply chain Steroid intermediate

17-Hydroxypregn-5-ene-3,20-dione Cyclic Bis(ethylene Acetal): Optimal Research & Industrial Scenarios


Medroxyprogesterone Acetate Synthesis via Epoxidation

In the established medroxyprogesterone acetate manufacturing route, the bis-ethylene acetal is treated with peracetic acid to install the 5α,6α-epoxide while the 3- and 20-ketones remain protected . This regioselective transformation is not achievable with the unprotected dione and forms the basis for downstream methyl Grignard addition and deprotection steps. Procurement of the pre-formed bisketal directly supports this validated synthetic sequence without in-house ketalization development.

Labeled Progestogen Tracer Precursor

The compound is explicitly cataloged as an intermediate for the synthesis of labeled progestogens . The protected ketones prevent undesired H/D exchange or tritium labeling at the 3- and 20-positions during catalytic reduction or isotopic exchange steps, directing the label exclusively to the Δ⁵ double bond or other designated positions. This positional selectivity is essential for producing radiochemically pure tracers used in receptor-binding assays and pharmacokinetic studies.

Selective 17α-Hydroxy Derivatization Under Ketone Protection

With both the 3- and 20-ketones protected as acetals, the free 17α-hydroxy group can be selectively esterified, silylated, or oxidized without competing reactions at the ketone positions . This enables the preparation of 17α-ester prodrugs, 17-silyl ethers for GC-MS analysis, or 17-keto derivatives via mild oxidation, all while preserving the Δ⁵ double bond and the latent ketone functionalities for later unveiling under acidic deprotection conditions.

Chromatographic Standard for Bis-Acetal Purity Profiling

The compound's well-defined physicochemical profile (mp 209.5–212 °C, LogP 3.1, characteristic solubility [1]) makes it suitable as a reference standard for HPLC-UV and LC-MS purity assessment of steroid bis-acetal intermediates. Its distinct retention on reversed-phase columns relative to mono-acetals and unprotected diones facilitates quantitative impurity profiling in quality control workflows for progestogen API manufacturing.

Quote Request

Request a Quote for 17-Hydroxypregn-5-ene-3,20-dione cyclic bis(ethylene acetal)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.